molecular formula C20H18FNO3S B3606644 N-(diphenylmethyl)-4-fluoro-3-methoxybenzenesulfonamide

N-(diphenylmethyl)-4-fluoro-3-methoxybenzenesulfonamide

Cat. No. B3606644
M. Wt: 371.4 g/mol
InChI Key: YLRCJNYZUWQYEU-UHFFFAOYSA-N
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Description

“N-(diphenylmethyl)-4-fluoro-3-methoxybenzenesulfonamide” is a complex organic compound. Based on its name, it likely contains a sulfonamide group, which is a common functional group in many pharmaceutical drugs . It also seems to have a diphenylmethyl group, which is a sterically hindered secondary amine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve nucleophilic substitution reactions . For instance, the synthesis of a piperazine derivative involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Mechanism of Action

Target of Action

It is known that the compound has been investigated for its potential use in treating various types of cancer, including squamous head and neck cell carcinoma, solid tumors, lymphoma, and acute myeloid leukemia .

Action Environment

The action, efficacy, and stability of N-(diphenylmethyl)-4-fluoro-3-methoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the presence of other drugs or chemicals in the organism’s environment can influence gene expression . Moreover, internal and external environmental factors, like gender and temperature, can also influence gene expression . Understanding these influences is crucial for predicting the compound’s behavior in different contexts and optimizing its use in treatment strategies.

properties

IUPAC Name

N-benzhydryl-4-fluoro-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c1-25-19-14-17(12-13-18(19)21)26(23,24)22-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRCJNYZUWQYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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